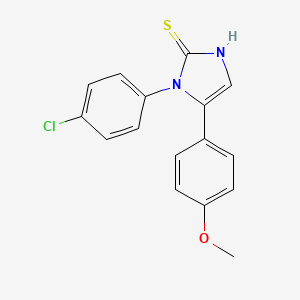
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s by scientists at Merck & Co., Inc. as part of their efforts to develop novel drugs for the treatment of psychiatric disorders. Since then, L-745,870 has been extensively studied in both in vitro and in vivo models, and has shown promise as a potential therapeutic agent for a variety of conditions.
Wirkmechanismus
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, this compound is thought to modulate the release of dopamine and other neurotransmitters, which may be involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of dopamine in the prefrontal cortex and other brain regions. In addition, this compound has been shown to affect the activity of other neurotransmitters, including serotonin and norepinephrine. These effects are thought to underlie the potential therapeutic benefits of this compound in the treatment of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea in lab experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea. One area of interest is the development of more selective and potent antagonists of the dopamine D4 receptor, which may have improved therapeutic efficacy and fewer side effects. In addition, further studies are needed to investigate the potential use of this compound in the treatment of drug addiction and other psychiatric disorders. Finally, more research is needed to elucidate the precise mechanisms of action of this compound and its effects on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea involves several steps, starting with the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3,4-dimethylphenylhydrazine-1-carboxylate. This intermediate is then reacted with sodium azide to form the tetrazole ring, and subsequently converted to the corresponding nitrile derivative. The nitrile is then reduced with lithium aluminum hydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea has been extensively studied in both in vitro and in vivo models, and has shown promise as a potential therapeutic agent for a variety of conditions. It has been investigated for its potential use in the treatment of schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). In addition, this compound has been studied for its potential use in the treatment of drug addiction, as dopamine D4 receptors have been implicated in the reward pathways of the brain.
Eigenschaften
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-8-9-17(12-15(14)2)25-18(22-23-24-25)13-21-19(26)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSIIJGSTLPSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


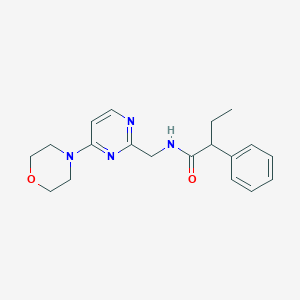


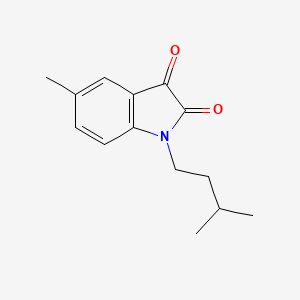
![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride](/img/structure/B2909757.png)
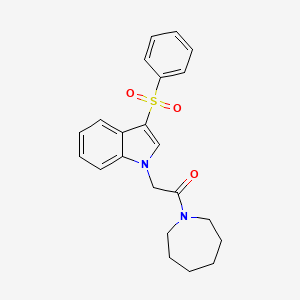
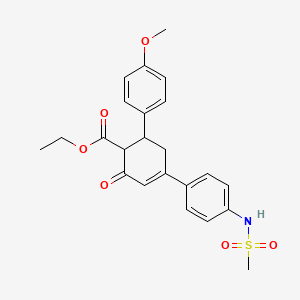
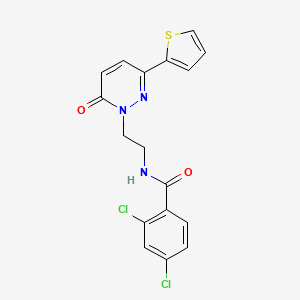
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)
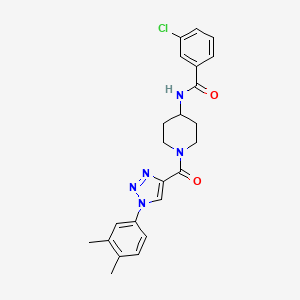
![1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine](/img/structure/B2909769.png)
![Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B2909771.png)
